Chemical structure and properties of 3-Oxo-3-(pyridin-3-yl)propanenitrile oxalate
Chemical structure and properties of 3-Oxo-3-(pyridin-3-yl)propanenitrile oxalate
An In-depth Technical Guide to 3-Oxo-3-(pyridin-3-yl)propanenitrile and its Oxalate Salt
A Note to the Researcher: Information regarding the specific oxalate salt of 3-Oxo-3-(pyridin-3-yl)propanenitrile is not extensively available in peer-reviewed literature. This guide, therefore, provides a comprehensive overview of the parent compound, 3-Oxo-3-(pyridin-3-yl)propanenitrile, based on available data. It further offers scientifically grounded postulations on the synthesis, properties, and characterization of its oxalate salt, providing a robust framework for researchers and drug development professionals.
Introduction and Scientific Context
3-Oxo-3-(pyridin-3-yl)propanenitrile is a bifunctional molecule of significant interest in medicinal chemistry and materials science. Its structure, incorporating a pyridine ring, a ketone, and a nitrile group, presents multiple avenues for chemical modification, making it a valuable building block for the synthesis of diverse heterocyclic compounds. The pyridine moiety, a common pharmacophore, imparts the potential for biological activity, while the β-ketonitrile functionality is a versatile synthon for constructing more complex molecular architectures.
The formation of an oxalate salt of this compound is a logical step in drug development and chemical handling. Oxalic acid is a common counterion used to form crystalline salts of basic compounds, often improving properties such as stability, solubility, and handling. This guide will first delve into the known characteristics of the parent molecule and then extrapolate to the anticipated properties and synthesis of its oxalate derivative.
Molecular Structure and Physicochemical Properties
Chemical Structure of 3-Oxo-3-(pyridin-3-yl)propanenitrile
The core structure consists of a propane backbone with a nitrile group at one end and a carbonyl group at the other, which is attached to the 3-position of a pyridine ring.
Caption: Chemical structure of 3-Oxo-3-(pyridin-3-yl)propanenitrile.
Physicochemical Data of the Parent Compound
The following table summarizes the known physicochemical properties of 3-Oxo-3-(pyridin-3-yl)propanenitrile.
| Property | Value | Source |
| CAS Number | 30510-18-0 | [1][2] |
| Molecular Formula | C₈H₆N₂O | [1][3] |
| Molecular Weight | 146.15 g/mol | [1][3] |
| Appearance | Solid | [1][3] |
| Melting Point | 79-81 °C | [1] |
| Boiling Point | 344.3 °C at 760 mmHg | [1] |
| Flash Point | 162 °C | [1] |
| Solubility | Low in water; Soluble in ethanol, dichloromethane | [3] |
| InChI Key | MDNYQXMCDAKSIW-UHFFFAOYSA-N | [1] |
Postulated Properties of the Oxalate Salt
The formation of an oxalate salt involves the protonation of the basic pyridine nitrogen by oxalic acid. This would result in a significant change in the physicochemical properties of the compound.
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Increased Melting Point: Salts typically have higher melting points than their free base counterparts due to strong ionic interactions.
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Altered Solubility: While the parent compound has low water solubility, the oxalate salt is expected to have significantly improved aqueous solubility.[4][5] Its solubility in non-polar organic solvents would likely decrease.
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Physical Form: The oxalate salt is expected to be a crystalline solid.
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Stability: The salt form may offer enhanced stability against degradation compared to the free base.[4]
Synthesis and Purification
While specific literature on the synthesis of 3-Oxo-3-(pyridin-3-yl)propanenitrile is sparse, a plausible and robust synthetic route can be designed based on established methods for creating β-ketonitriles.[6]
Proposed Synthetic Workflow
Sources
- 1. 3-Oxo-3-pyridin-3-yl-propionitrile | 30510-18-0 [sigmaaldrich.com]
- 2. buyersguidechem.com [buyersguidechem.com]
- 3. 3-Oxo-3-Pyridin-3-Yl-Propionitrile | Properties, Uses, Safety, Supplier China | Buy Pyridine Derivatives Online [nj-finechem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. rsc.org [rsc.org]
